molecular formula C12H22ClN B1676192 Memantine CAS No. 19982-08-2

Memantine

Cat. No.: B1676192
CAS No.: 19982-08-2
M. Wt: 215.76 g/mol
InChI Key: LDDHMLJTFXJGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Memantine is a medication primarily used to treat moderate to severe Alzheimer’s disease. It is a low-affinity voltage-dependent uncompetitive antagonist at glutamatergic N-methyl-D-aspartate (NMDA) receptors. By binding to the NMDA receptor with a higher affinity than magnesium ions, this compound inhibits the prolonged influx of calcium ions, which is believed to contribute to neuronal excitotoxicity .

Mechanism of Action

Target of Action

Memantine primarily targets the N-methyl-D-aspartate (NMDA) receptors in the central nervous system . These receptors are largely dependent on the neurotransmitter glutamate, which is involved in transmitting complex motor commands, sensory information, and forming thoughts and memories .

Mode of Action

This compound acts as an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This compound selectively blocks ion channels under pathological conditions, thus maintaining an optimal level of NMDA .

Biochemical Pathways

Continuous activation of the NMDA receptors caused by glutamate is thought to contribute to neurotoxicity due to the excitatory properties of glutamate . This compound’s principal mechanism of action is believed to be the blockade of current flow through channels of NMDA receptor-operated ion channels, reducing the effects of excitotoxic glutamate release .

Pharmacokinetics

This compound is well absorbed after an oral dose, with peak drug concentrations attained in about 3-7 hours . It shows linear pharmacokinetics when given at normal therapeutic doses . This compound can be taken without regard to food, as there is no effect of food on this compound absorption . This drug is cleared by active tubular secretion in the kidneys .

Result of Action

This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ 42 peptide . It causes a protective response to mitochondrial injury. Both high and low concentrations of this compound maintain the mitochondrial network volume, while the low concentration causes an increase in mitochondrial number as well as increased fission and fusion events following CCCP-induced mitochondrial injury .

Action Environment

This compound is stable in the environment and easily leached from river sediment . Environmental factors such as light exposure can influence the degradation of this compound . .

Biochemical Analysis

Biochemical Properties

Memantine blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . It interacts with NMDA receptors, working as pore blockers of these ion channels .

Cellular Effects

This compound has been shown to have mitochondrial protective effects, improve cell viability and enhance clearance of Aβ42 peptide . It induces autophagy, improves cell survival and decreases the generation of Aβ42 .

Molecular Mechanism

This compound is an N-methyl-D-aspartate (NMDA) receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This compound does this through its action as an uncompetitive, low-affinity, open-channel blocker .

Temporal Effects in Laboratory Settings

This compound has been found to suppress the growth of malignant glioma and breast cancer cells in a concentration-dependent manner . It also upregulates the expression of Golgi glycoprotein 1 (GLG1), an intracellular fibroblast growth factor receptor .

Dosage Effects in Animal Models

In animal models, this compound has shown to promote a non-amyloidogenic cleavage of APP followed by a decrease in soluble Aβ42 . The levels of hyperphosphorylated endogenous tau remained unchanged, indicating that a long-term this compound treatment is ineffective to restrain the APP processing-induced tauopathy .

Metabolic Pathways

This compound is mainly excreted unchanged by the kidneys, partly via tubular secretion . The remainder of the drug is metabolized to three main metabolites .

Transport and Distribution

This compound is mainly eliminated unchanged by the kidneys, partly via tubular secretion . Its peak drug concentrations are attained in about 3-7 hours .

Subcellular Localization

This compound has been found to cause subcellular translocations of Nur77/Cyt c/HSP60 under 6-OHDA-induced oxidative condition . It strongly reduced the sub-cellular translocations of Nur77/Cyt c/HSP60 under 6-OHDA-induced oxidative condition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Memantine, chemically known as 1-amino-3,5-dimethyladamantane, can be synthesized through several methods. One common method involves the amination of 3,5-dimethyladamantane. The reaction typically uses ammonia or an amine in the presence of a catalyst such as platinum or palladium under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the catalytic hydrogenation of 3,5-dimethyladamantane followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Memantine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, such as 6-hydroxythis compound.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

    Substitution: Substitution reactions often require nucleophiles such as halides or other amines under mild conditions.

Major Products:

Scientific Research Applications

Memantine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer’s disease.

    Galantamine: Another acetylcholinesterase inhibitor with similar applications.

    Rivastigmine: Also an acetylcholinesterase inhibitor used for Alzheimer’s disease.

Comparison:

This compound’s unique mechanism of action and its ability to be used in combination with other treatments make it a valuable option in the management of Alzheimer’s disease and other neurodegenerative conditions.

Properties

IUPAC Name

3,5-dimethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19982-08-2 (Parent)
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90961439
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41100-52-1, 19982-08-2
Record name Memantine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41100-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEMANTINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 41100-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEMANTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 100 g of 1-bromo-3,5-dimethyl adamantane and 86 g of urea, adding 80 ml of 80 wt % formic acid, heating to 80° C. and holding for 3 hours. Cooling to the room temperature and adding 75 ml of 85% phosphoric acid to hydrolyze at 80° C. for 1 hour. Adjusting with 10% potassium hydroxide aqueous solution to a pH of 12. Extracting with toluene twice, combining the organic layers and washing with water. Concentrating under reduced pressure to yield a limpid yellow solution as 1-amino-3,5-dimethyl adamantane crude. To the crude, adding 150 ml of ethanol and concentrated hydrochloric acid, heating to dissolve and crystallizing to yield a white solid. Drying the solid and re-crystallizing with ethanol to yield 61.0 g of pure Memantine Hydrochloride. The yield is 68.8% (GC 99.5%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-3,5-dimethyl adamantane

Synthesis routes and methods II

Procedure details

To 100 g of 1-bromo-3,5-dimethyl adamantane and 86 g of urea, adding 72 ml of 94 wt % formic acid, heating to 120° C. and holding for 2 hours. Cooling to the room temperature and adding 385 ml of 10% hydrochloric acid to hydrolyze at 100° C. for about 1 hour. Adjusting with 30% sodium hydroxide solution to a pH of 12, extracting with butyl acetate twice, combining the organic layers and washing with water. Concentrating under reduced pressure to yield a limpid yellow solution as 1-amino-3,5-dimethyl adamantane crude. To the crude, adding 150 ml of ethanol and concentrated hydrochloric acid, heating to dissolve and crystallizing to yield white solid. Drying the solid and re-crystallizing with water to yield 60.4 g of pure Memantine Hydrochloride. The yield is 68.1% (GC 99.1%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
385 mL
Type
reactant
Reaction Step Two
Name
1-amino-3,5-dimethyl adamantane

Synthesis routes and methods III

Procedure details

To 100 g of 1-bromo-3,5-dimethyl adamantane and 10 g of urea, adding 60 ml of anhydrous formic acid, heating to 150° C. and hold for 1 hour. Cooling to the room temperature and adding 95 ml of concentrated hydrochloric acid to hydrolyze at 100° C. for 1 hour. Adjusting with 30% sodium hydroxide solution until the solution becomes basic. Extracting with toluene twice, combining the organic layers and washing with water. Concentrating under reduced pressure to yield a limpid yellow solution as 1-amino-3,5-dimethyl adamantane crude. To the crude, adding 150 ml of ethanol and concentrated hydrochloric acid, heating to dissolve and crystallizing to yield white solid. Drying the solid and re-crystallizing with acetone to yield 61.7 g of pure Memantine Hydrochloride. The yield is 69.5% (GC 99.9%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-3,5-dimethyl adamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Memantine
Reactant of Route 2
Memantine
Reactant of Route 3
Memantine
Reactant of Route 4
Memantine
Reactant of Route 5
Memantine
Reactant of Route 6
Memantine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.